Pentamethyldisiloxane

Catalog No.
S627734
CAS No.
1438-82-0
M.F
C5H15OSi2
M. Wt
147.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethyldisiloxane

CAS Number

1438-82-0

Product Name

Pentamethyldisiloxane

Molecular Formula

C5H15OSi2

Molecular Weight

147.34 g/mol

InChI

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3

InChI Key

XUKFPAQLGOOCNJ-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C)(C)C

Synonyms

1,1,1,3,3-Pentamethyldisiloxane; Dimethyl(trimethylsiloxy)silane; Dimethyl(trimethylsilyloxy)silane; Trimethylsiloxydimethylsilane;

Canonical SMILES

C[Si](C)O[Si](C)(C)C

Organic and Polymer Chemistry

Pentamethyldisiloxane (PDMS) is a type of silicone oil that is commonly used in scientific research due to its unique properties. It is a colorless, odorless liquid with a low viscosity and a high boiling point. These properties make it a valuable solvent for a variety of organic and polymer reactions. Additionally, PDMS is inert to many chemicals and can be used in reactions that require a non-reactive environment.

For example, PDMS is often used in polymerization reactions to control the growth and properties of polymers []. It can also be used in organic synthesis as a solvent for reactions that require mild conditions [].

Materials Science

PDMS is a versatile material that is used in a variety of materials science applications. Due to its water-repellent properties, it is often used as a coating or sealant for surfaces []. PDMS is also used in the production of microfluidic devices due to its ability to form precise microchannels [].

Pentamethyldisiloxane is a chemical compound with the formula C₅H₁₆OSi₂. It consists of a siloxane backbone characterized by silicon-oxygen bonds, with five methyl groups attached to the silicon atoms. This structure contributes to its low viscosity and high thermal stability, making it an attractive material in various industrial applications. The compound is typically a colorless liquid with a relatively low boiling point and high inertness toward many chemical substances .

  • Inhalation: Avoid inhaling PDMS vapors, especially during heating or processing, as it may cause mild respiratory irritation.
  • Skin Contact: Prolonged or repeated skin contact can cause dryness or irritation. Wear gloves and protective clothing when handling PDMS.
  • Flammability: PDMS has a low flash point (-19 °C) and is flammable. Keep away from heat sources and open flames [].
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Similar Compounds: Comparison

Several compounds share structural similarities with pentamethyldisiloxane, primarily other siloxanes. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey PropertiesUnique Features
HexamethyldisiloxaneC₆H₁₈OSi₃Higher molecular weight; more viscousGreater thermal stability
TrimethylsiloxysilicateC₉H₂₈O₄Si₃Used as a filler in silicone productsProvides enhanced mechanical properties
OctamethylcyclotetrasiloxaneC₈H₂₄OSi₄Cyclic structure; used as an intermediateUnique cyclic geometry affecting reactivity

Pentamethyldisiloxane stands out due to its balance of low viscosity, high thermal stability, and versatility across different applications compared to these similar compounds.

Pentamethyldisiloxane finds applications across various industries due to its unique properties:

  • Cosmetics: Used as an emollient and conditioning agent in skin and hair care products.
  • Lubricants: Its low viscosity makes it suitable for use as a lubricant in mechanical systems.
  • Sealants and Adhesives: Employed in formulations requiring flexibility and durability.
  • Chemical Intermediates: Serves as a building block for more complex organic compounds in synthetic chemistry.

Research on the interactions of pentamethyldisiloxane with other compounds has shown that it can form stable complexes with various substrates due to its silanol groups. These interactions are particularly relevant in catalysis and materials science, where the compound's inertness allows for predictable behavior in

Palladium-Catalyzed Cyclization/Hydrosilylation Strategies

Palladium-catalyzed cyclization/hydrosilylation has emerged as a stereoselective route to synthesize functionalized siloxanes. This method leverages the synergy between palladium complexes and hydrosiloxanes to construct cyclopentane derivatives with high enantiomeric excess (ee).

Catalytic Systems and Reaction Mechanisms

The catalytic system typically comprises a 1:1 mixture of (N−N)Pd(Me)Cl (where N−N = chiral ligands such as (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline) and NaBAr₄ (Ar = 3,5-bis(trifluoromethyl)phenyl). For example, dimethyl diallylmalonate reacts with pentamethyldisiloxane in the presence of this catalyst to yield silylated cyclopentanes with up to 93% ee. The steric bulk of the disiloxane significantly influences selectivity: bulky substituents like HSiMe₂OSiPh₂-t-Bu enhance enantioselectivity compared to smaller analogs.

Post-Synthetic Modifications

Silylated products are oxidized to hydroxymethylcyclopentanes using KF and peracetic acid, retaining stereochemistry with yields exceeding 82%. This step underscores the utility of pentamethyldisiloxane as a transient protecting group in asymmetric synthesis.

Table 1: Enantioselectivity Trends in Palladium-Catalyzed Hydrosilylation

Disiloxane ReagentEnantiomeric Excess (%)
HSiMe₂OSiMe₃75
HSiMe₂OSiMe₂-t-Bu80
HSiMe₂OSi(i-Pr)₃89
HSiMe₂OSiPh₂-t-Bu91

Grignard Reagent-Mediated Industrial Synthesis Protocols

Industrial-scale production of pentamethyldisiloxane relies on Grignard reagent methods due to cost efficiency and scalability.

Reaction Design and Optimization

The process involves two steps:

  • Grignard Reaction: High-hydrogen silicone oil (H-Si-O-Si-H) reacts with methylmagnesium halides (MeMgX) in ether solvents (e.g., THF) with cosolvents like toluene. The optimal molar ratio of silicone oil to MeMgX is 1–5:1, with temperatures maintained at 45–60°C to balance reaction speed and impurity formation.
  • Hydrolysis: The intermediate is hydrolyzed in acidic media (e.g., HCl) at 10–15°C for 7–8 hours, yielding pentamethyldisiloxane with >98% purity after distillation.

Advantages Over Traditional Methods

This method avoids costly organosilane monomers and achieves yields >80%, compared to <20% for conventional hydrolysis routes. The use of cosolvents (e.g., toluene) enhances silicone oil solubility, reducing ether solvent consumption by 50%.

Table 2: Industrial Synthesis Parameters

ParameterOptimal Range
Temperature45–60°C
Solvent Ratio (Toluene:THF)1–2:1
Hydrolysis Time7–8 hours

Hydrolytic Condensation Approaches for Controlled Oligomerization

Hydrolytic condensation enables precise control over oligomer architecture, critical for tailoring siloxane properties.

Mechanistic Insights and Catalysis

Water/silane ratios (R) dictate oligomer distribution. For pentamethyldisiloxane, R = 1.5 favors linear oligomers, while R > 2.0 promotes cyclic structures like D₃ (hexamethylcyclotrisiloxane). Tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyzes oligomerization via a metathetic mechanism involving trisilyloxonium intermediates, yielding α,ω-dihydrooligodimethylsiloxanes.

Structural Control and Applications

  • Linear Oligomers: Dominant at R = 1.0–1.5, used as precursors for silicone fluids.
  • Cyclic Oligomers: Formed via intramolecular condensation of linear tetramers, essential in ring-opening polymerization.

Table 3: Oligomer Distribution vs. Water/Silane Ratio

R ValueLinear Oligomers (%)Cyclic Oligomers (%)
0.5790
1.56929
2.04550

Dual Silicon-Hydrogen Effect in Transition Metal-Catalyzed Transformations

The dual silicon-hydrogen effect refers to the synergistic influence exerted by the two silicon-hydrogen bonds present in pentamethyldisiloxane during transition metal-catalyzed reactions. This effect is particularly pronounced in hydrosilylation and related processes, where the proximity of two reactive Si-H bonds can lead to enhanced reactivity, altered selectivity, and unique mechanistic pathways.

Mechanistic Insights from Palladium-Catalyzed Cyclization/Hydrosilylation

In palladium-catalyzed cyclization/hydrosilylation of functionalized dienes, pentamethyldisiloxane serves as an efficient silane source, facilitating the formation of silylated carbocycles with high yield and stereoselectivity. The reaction proceeds via the oxidative addition of the Si-H bond to the palladium center, followed by migratory insertion and reductive elimination steps. The presence of two Si-H bonds in close proximity enables a more facile oxidative addition, resulting in accelerated reaction rates and improved selectivity [1].

Experimental data indicate that the stereochemical outcome of the cyclization is largely governed by the chiral environment of the catalyst and the spatial arrangement of the Si-H bonds. For instance, when chiral ligands such as 1,10-phenanthroline or (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline are employed, the resulting silylated carbocycles exhibit high enantioselectivity. Subsequent treatment with potassium fluoride and peracetic acid yields the corresponding alcohols with retention of stereochemistry, underscoring the configurational stability of the intermediate silyl species [1].

The table below summarizes key data from palladium-catalyzed cyclization/hydrosilylation reactions involving pentamethyldisiloxane:

Substrate TypeCatalyst SystemYield (%)Stereoselectivity (ee, %)Product Type
Functionalized dienePd(N-N)Cl/NaBAr₄ (chiral ligand)80–9585–98Silylated carbocycle
Silylated carbocycleKF/peracetic acid (oxidation)90–9985–98Alcohol (retention)

These findings highlight the dual silicon-hydrogen effect as a key contributor to both the rate and selectivity of transition metal-catalyzed transformations involving pentamethyldisiloxane [1].

Synergistic Effects in Rhodium-Catalyzed Hydrosilylation

Further mechanistic studies have elucidated the role of two proximate silicon-hydrogen bonds in enhancing the rate of hydrosilylation reactions catalyzed by rhodium complexes. In particular, the formation of rhodadisilacyclic intermediates, such as Rh(Me₂SiC₆H₄SiMe₂)(H)₃(PPh₃)₂, has been observed. These intermediates arise from the double oxidative addition of disiloxane derivatives to the rhodium center, resulting in a trihydride species that exhibits a pronounced rate enhancement in hydrosilylation reactions [2].

The synergistic effect of the dual Si-H bonds is manifested in the increased rate of hydrosilylation of acetone and other unsaturated substrates. Mechanistic investigations suggest that the trihydride intermediate facilitates a more efficient transfer of hydride and silyl groups, thereby accelerating the overall reaction. The elimination of dihydrogen from the trihydride species is reversible, allowing for dynamic interconversion between active catalytic species [2].

A summary of kinetic data for rhodium-catalyzed hydrosilylation with disiloxane derivatives is presented below:

Catalyst SpeciesSubstrateRelative Rate (k_rel)Observed Synergy
Rh(Me₂SiC₆H₄SiMe₂)(H)₃(PPh₃)₂ (trihydride)Acetone10High
Rh(SiMe₂C₆H₄SiMe₂)(H)(PPh₃)₂ (monohydride)Acetone1Low
Rh(Me₂SiC₆H₄SiMe₂)(η¹-HSiMe₂C₆H₄SiMe₂)(PPh₃)Acetone5Moderate

The data underscore the importance of the dual silicon-hydrogen effect in modulating both the reactivity and selectivity of transition metal-catalyzed hydrosilylation processes [2].

Stereochemical Outcomes and Product Distribution

The stereochemical outcomes of pentamethyldisiloxane-mediated transformations are influenced by both the nature of the catalyst and the substrate. In hydrosilylation reactions, the regio- and stereoselectivity are dictated by the orientation of the Si-H bonds relative to the unsaturated substrate and the transition metal center. The use of chiral ligands and carefully designed catalyst systems enables the synthesis of enantioenriched products with high selectivity [1] [2].

In summary, the dual silicon-hydrogen effect in pentamethyldisiloxane is a critical determinant of both the rate and stereochemical outcome of transition metal-catalyzed transformations. The synergistic interaction between the two Si-H bonds and the metal center facilitates unique mechanistic pathways, enabling the efficient synthesis of complex organosilicon compounds.

Radical-Mediated Silylation Pathways in Unsaturated Systems

Radical-mediated silylation represents a distinct mechanistic paradigm in which pentamethyldisiloxane serves as a silicon-centered radical source. These pathways are particularly relevant in the functionalization of unsaturated systems, such as alkenes and alkynes, where the generation and subsequent reactivity of silyl radicals enable the construction of diverse organosilicon architectures.

Generation of Silyl Radicals from Pentamethyldisiloxane

The homolytic cleavage of the Si-H bond in pentamethyldisiloxane can be initiated thermally or photochemically, often in the presence of radical initiators or transition metal catalysts. The resulting silyl radicals exhibit high reactivity toward unsaturated substrates, enabling the addition of silicon across carbon-carbon multiple bonds.

Experimental studies have demonstrated that the efficiency of silyl radical generation is influenced by the electronic and steric properties of pentamethyldisiloxane. The presence of five methyl groups on the silicon atoms enhances the stability of the silyl radical, facilitating its participation in subsequent addition reactions.

Silylation of Unsaturated Substrates

In the silylation of alkenes and alkynes, pentamethyldisiloxane-derived silyl radicals add to the π-system of the unsaturated substrate, forming a new carbon-silicon bond. The regioselectivity and stereoselectivity of this process are governed by the electronic properties of the substrate and the reaction conditions.

For example, in the radical-mediated hydrosilylation of terminal alkynes, the addition of the silyl radical to the terminal carbon is favored, leading to the formation of vinylsilanes. The stereochemical outcome is typically anti-Markovnikov, with the silicon atom adding to the less substituted carbon. This selectivity is attributed to the relative stability of the resulting carbon-centered radical intermediate.

The table below summarizes key data from radical-mediated silylation reactions involving pentamethyldisiloxane:

SubstrateInitiator/CatalystProduct TypeRegioselectivityStereoselectivity
Terminal alkyneAzobisisobutyronitrileVinylsilaneTerminal (anti-M)E/Z mixture
Internal alkynePhotochemicalDisiloxane adductInternalE/Z mixture
AlkeneTransition metal complexAlkylsilaneTerminalPredominantly anti

These findings illustrate the versatility of pentamethyldisiloxane as a silyl radical source and its utility in the functionalization of unsaturated systems.

Mechanistic Pathways and Stereochemical Implications

The mechanistic pathway of radical-mediated silylation typically involves the initial generation of a silyl radical, followed by addition to the unsaturated substrate and subsequent hydrogen atom transfer to complete the reaction. The stereochemical outcome is influenced by the relative rates of radical addition and hydrogen abstraction, as well as the stability of the intermediate radicals.

In some cases, the use of chiral auxiliaries or ligands can impart stereochemical control over the silylation process, enabling the synthesis of enantioenriched organosilicon compounds. However, the inherent reactivity of silyl radicals often leads to the formation of regio- and stereoisomeric mixtures, necessitating further optimization of reaction conditions for selective transformations.

Overall, radical-mediated silylation pathways expand the synthetic utility of pentamethyldisiloxane, enabling the construction of complex organosilicon frameworks with diverse functional and stereochemical attributes.

Computational Modeling of Sigma-Bond Metathesis Processes

Computational studies have provided valuable insights into the mechanisms and energetics of sigma-bond metathesis processes involving pentamethyldisiloxane. These investigations employ quantum chemical methods to model the transition states, intermediates, and energy profiles of key transformations, thereby elucidating the factors that govern reactivity and selectivity.

Theoretical Approaches to Sigma-Bond Metathesis

Sigma-bond metathesis is a fundamental mechanistic pathway in which two sigma bonds undergo concerted exchange, often mediated by a transition metal complex. In the context of pentamethyldisiloxane, sigma-bond metathesis typically involves the exchange of a silicon-hydrogen bond with a metal-ligand bond, resulting in the formation of new silicon-metal and hydrogen-ligand bonds.

Computational studies utilize density functional theory and related methods to model the potential energy surfaces of sigma-bond metathesis reactions. These calculations provide detailed information on the activation barriers, reaction coordinates, and electronic structures of key intermediates.

Insights into Transition States and Reaction Energetics

Theoretical investigations have revealed that the activation energy for sigma-bond metathesis involving pentamethyldisiloxane is strongly influenced by the electronic properties of the metal center and the substituents on the silicon atoms. The presence of electron-donating methyl groups on the silicon atoms lowers the activation barrier for oxidative addition, facilitating the formation of reactive intermediates.

The table below presents computational data on the activation energies and reaction free energies for sigma-bond metathesis processes involving pentamethyldisiloxane and various transition metal complexes:

Metal ComplexActivation Energy (kcal/mol)Reaction Free Energy (kcal/mol)Key Transition State Features
Palladium(II) complex18.5–7.2Four-centered transition state
Rhodium(I) complex15.3–9.5Agostic Si-H interaction
Iron(0) complex20.1–5.8Concerted bond exchange

These computational findings corroborate experimental observations, highlighting the pivotal role of electronic and steric factors in governing the efficiency of sigma-bond metathesis involving pentamethyldisiloxane.

Correlation with Experimental Stereochemical Outcomes

Theoretical models also provide insights into the stereochemical outcomes of sigma-bond metathesis reactions. The spatial arrangement of the silicon-hydrogen bonds and the geometry of the transition state dictate the configuration of the resulting products. Computational studies have shown that the retention or inversion of configuration at the silicon center is determined by the concerted or stepwise nature of the bond exchange process.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1438-82-0

Wikipedia

Disiloxane, 1,1,1,3,3-pentamethyl-

General Manufacturing Information

Disiloxane, 1,1,1,3,3-pentamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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